molecular formula C26H31N3O4 B14994949 4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14994949
M. Wt: 449.5 g/mol
InChI Key: YPLCIHOKNSKPJK-UHFFFAOYSA-N
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Description

4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolopyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of butoxy, ethoxy, hydroxy, and propyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions could target the pyrrolopyrazole core or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Applications: Could be explored for its therapeutic effects in various medical conditions.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing their normal function.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazoles: Other compounds in this class with similar core structures.

    Phenyl Derivatives: Compounds with similar aromatic ring substitutions.

Uniqueness

The uniqueness of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O4/c1-4-7-15-33-20-13-12-17(16-21(20)32-6-3)25-22-23(18-10-8-9-11-19(18)30)27-28-24(22)26(31)29(25)14-5-2/h8-13,16,25,30H,4-7,14-15H2,1-3H3,(H,27,28)

InChI Key

YPLCIHOKNSKPJK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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